5'-O-[tert-Butyl(dimethyl)silyl]cytidine
Description
Properties
CAS No. |
72409-16-6 |
|---|---|
Molecular Formula |
C15H27N3O5Si |
Molecular Weight |
357.48 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1 |
InChI Key |
FQURJFMVIDBLGD-OJAKKHQRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of Cytidine
A common approach begins with cytidine or cytosine derivatives, followed by selective protection of the 5'-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This method is often combined with protection of other functional groups (e.g., N4-amino group) to prevent side reactions.
Example Protocol : In one patent (CN102690311A), cytosine is first silanized using tert-butyldimethylchlorosilane, followed by reaction with tetra-O-acetyl-D-ribose to form protected cytidine intermediates. Subsequent ammonolysis and refinement yield cytidine derivatives suitable for further silylation.
-
- Use of TBDMS-Cl as the silylating agent.
- Base such as imidazole to catalyze silylation.
- Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
- Temperature control to favor selective 5'-O-silylation.
Multi-Step Protection and Functional Group Manipulation
More elaborate synthetic routes involve protecting the sugar hydroxyl groups and nucleobase amino groups sequentially to achieve selective silylation.
Synthesis of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N4-acetylcytidine : This method involves multiple protection steps, including acetylation of the N4-amino group and silylation of the 2'-hydroxyl, followed by selective 5'-O-dimethoxytrityl (DMT) protection.
| Step | Description | Key Reagents | Notes |
|---|---|---|---|
| 1 | Protection of N4-amino group by acetylation | Acetic anhydride, pyridine | Prevents side reactions on nucleobase |
| 2 | Silylation of 2'-hydroxyl with TBDMS-Cl | TBDMS-Cl, imidazole | Selective for 2'-OH |
| 3 | Protection of 5'-hydroxyl with dimethoxytrityl chloride (DMT-Cl) | DMT-Cl, pyridine | Enables selective manipulation of 5'-OH |
| 4 | Final deprotection and purification | Various solvents, chromatography | Yields 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine |
Catalytic Selective Silylation Using Organic Catalysts
An innovative method described in the literature involves the use of small organic catalysts to achieve selective 2'-O-TBDMS protection in nucleosides, which can be adapted for 5'-O-TBDMS protection with appropriate modifications.
Catalyst Synthesis : The catalyst is prepared from valinol and cyclopentyl aldehyde, followed by N-methylimidazole addition and ring closure to form an oxazolidine derivative.
-
- Use of 10-20 mol% catalyst.
- Reaction at room temperature in anhydrous tetrahydrofuran.
- High selectivity and yield for TBDMS protection.
- Avoids tedious protection/deprotection cycles.
This method has been successfully applied to uridine, adenosine, guanosine, and cytidine derivatives, demonstrating versatility and efficiency.
Synthesis via 5-Iodocytidine Intermediate
Another advanced synthetic route involves the preparation of 5-iodocytidine derivatives, which can be converted to hydroxymethylated cytidine analogs and subsequently protected with TBDMS groups.
-
- 5-Iodination of ribose-protected cytidine.
- Pd-catalyzed reductive carbonylation to introduce formyl groups.
- Reduction to hydroxymethyl derivatives.
- Simultaneous protection of N4-amino and 5-hydroxymethyl groups with acetic anhydride.
- Final TBDMS protection and phosphoramidite formation.
This method, reported by the Micura and Balasubramanian groups, achieves an overall yield of about 9% over eight steps but offers a rapid route to modified cytidine phosphoramidites.
Data Tables Summarizing Key Preparation Methods
| Method | Starting Material | Key Reagents | Protection Sites | Yield | Notes |
|---|---|---|---|---|---|
| Direct Silylation | Cytidine or cytosine | TBDMS-Cl, imidazole | 5'-OH | Moderate to high | Simple, widely used |
| Multi-Step Protection | Cytidine | Ac2O, TBDMS-Cl, DMT-Cl | N4-amino, 2'-OH, 5'-OH | High | Complex, selective |
| Catalytic Silylation | Cytidine derivatives | Organic catalyst, TBDMS-Cl | 2'-OH or 5'-OH | High | Efficient, selective |
| 5-Iodocytidine Route | Ribose-protected cytidine | Pd catalyst, NaBH4, Ac2O, TBDMS-Cl | N4-amino, 5'-OH | Low (9% overall) | Multi-step, for modified cytidines |
Exhaustive Research Findings and Notes
The choice of protecting groups and their order of installation is critical to avoid side reactions, especially due to the nucleophilic N4-amino group in cytidine.
The use of TBDMS as a protecting group is favored due to its stability under a variety of reaction conditions and ease of removal under mild fluoride ion treatment.
Catalytic methods reduce the number of purification steps and increase overall efficiency, which is advantageous for large-scale synthesis.
The 5-iodocytidine route, although longer and lower yielding, is valuable for synthesizing epitranscriptomic cytidine derivatives with modifications at the 5-position, useful in RNA research.
Refinement and purification steps often involve chromatographic techniques and careful drying to obtain high-purity products suitable for further applications such as phosphoramidite synthesis for oligonucleotide assembly.
Chemical Reactions Analysis
Types of Reactions
5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions.
Reduction: The TBDMS group is generally stable under reducing conditions.
Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used, but the TBDMS group remains intact.
Reduction: Reagents like NaBH₄ or LiAlH₄ do not affect the TBDMS group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.
Scientific Research Applications
Synthesis Overview
The synthesis of 5'-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves several key steps:
- Protection of the hydroxyl group at the 5' position using tert-butyldimethylsilyl chloride.
- Coupling with appropriate phosphoramidite derivatives to form oligonucleotides.
- Deprotection steps to yield the final product.
This methodology ensures high yields and purity, essential for further applications in nucleic acid chemistry.
Scientific Research Applications
This compound is utilized in various scientific research contexts:
Oligonucleotide Synthesis
The compound serves as a crucial building block for synthesizing RNA and DNA sequences. Its modifications allow for enhanced stability against nucleases, improving the pharmacokinetic properties of oligonucleotides.
Chemical Biology
In chemical biology, this compound is used to study interactions with enzymes involved in nucleic acid metabolism. Research has focused on its binding affinity with these enzymes, which aids in understanding its potential role as an inhibitor or substrate in biochemical pathways.
Epitranscriptomics
The compound's structural similarities with other modified cytidines make it valuable in epitranscriptomic research. It allows for the incorporation of specific modifications into RNA oligomers, facilitating studies on gene expression regulation through post-transcriptional modifications .
Case Study 1: Antiviral Applications
Research has investigated the potential of this compound as an antiviral agent. Its stability and resistance to degradation make it a candidate for developing antiviral therapies targeting RNA viruses.
Case Study 2: Structural Studies
Studies utilizing oligonucleotides containing this modified nucleoside have contributed to understanding RNA structure and function. The incorporation of modified nucleosides like this compound into RNA sequences has been shown to influence their folding and interaction with proteins, providing insights into RNA biology .
Comparative Data Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5'-O-(tert-Butyldimethylsilyl)thymidine | Thymidine base with similar silylation | Primarily used in antiviral therapies |
| n4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidine | Benzoylation at the N4 position | Enhances stability and solubility |
| 5'-O-(4,4-Dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine | Additional trityl protection at the 5' position | Extensively used in oligonucleotide synthesis |
Mechanism of Action
The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
- 5'-O-TBDMS-cytidine: The TBDMS group confers stability against nucleophilic attack and moderate thermal resistance.
- Bis-O-TBDMS Derivatives : Compounds like 3',5'-bis-O-TBDMS-thymidine exhibit enhanced steric protection but require stringent reaction conditions (e.g., -78°C, LDA) and result in lower yields (36%) .
- Acyl vs. Silyl Protection : Acylated derivatives (e.g., compound 10) are more labile under basic conditions but offer improved aqueous solubility compared to silyl ethers .
Physicochemical Properties
- Lipophilicity : The logP of 5'-O-TBDMS-cytidine (1.033) is lower than that of 5'-O-TBDMS-thymidine (-0.11), suggesting cytidine’s polar nucleobase mitigates lipophilicity despite similar silyl protection .
- Chromatographic Behavior: TBDMS-protected compounds exhibit higher retention in nonpolar chromatographic systems. For example, 3'-O-TBDMS-5'-acetyl-thymidine has a Kovats RI of 2621 on nonpolar columns .
Key Research Findings
- Steric Effects: Dual silylation (e.g., 3',5'-bis-O-TBDMS-thymidine) significantly reduces yields compared to mono-silylated compounds, likely due to increased steric hindrance .
- Property Trade-offs : While TBDMS groups enhance stability, they reduce solubility, necessitating strategic use of acyl or trityl groups in specific applications .
Biological Activity
5'-O-[tert-Butyl(dimethyl)silyl]cytidine (TBDMS-cytidine) is a modified nucleoside characterized by the presence of a tert-butyl(dimethyl)silyl group at the 5' position of the cytidine molecule. Its molecular formula is C15H27N3O5Si, with a molecular weight of 357.48 g/mol. This compound is significant in biochemical research, particularly in the synthesis of oligonucleotides and other nucleoside derivatives due to its protective silyl group, which enhances stability during chemical reactions.
Antiviral Properties
Modified nucleosides, including TBDMS-cytidine, have demonstrated antiviral activity by inhibiting viral replication and RNA synthesis. This property is particularly relevant in the context of developing antiviral therapies, as these compounds can act as substrates for viral polymerases, leading to chain termination during viral RNA synthesis.
The biological activity of TBDMS-cytidine can be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with the viral life cycle by inhibiting key enzymes involved in RNA synthesis.
- Stability and Reactivity : The tert-butyl(dimethyl)silyl group provides protection against nucleophilic attack, enhancing the compound's stability during synthesis and potential therapeutic applications.
Interaction with Enzymes
Studies have indicated that TBDMS-cytidine interacts with enzymes involved in nucleic acid metabolism. These interactions can elucidate its role as an inhibitor or substrate, contributing to our understanding of its biological function.
Comparative Analysis with Similar Compounds
The uniqueness of TBDMS-cytidine lies in its specific combination of protective groups. Below is a comparison table highlighting similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5'-O-(tert-Butyldimethylsilyl)thymidine | Thymidine base with similar silylation | Primarily used in antiviral therapies |
| n4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidine | Benzoylation at the N4 position | Enhances stability and solubility |
| 5'-O-(4,4-Dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine | Additional trityl protection at the 5' position | Extensively used in oligonucleotide synthesis |
Study 1: Antiviral Activity Assessment
A recent study evaluated the antiviral efficacy of various modified nucleosides, including TBDMS-cytidine. Results indicated that these compounds significantly reduced viral titers in vitro. The mechanism was linked to their ability to mimic natural nucleosides, thereby being incorporated into viral RNA and disrupting replication processes.
Study 2: Enzyme Interaction Studies
Research focused on the binding affinity of TBDMS-cytidine with various nucleic acid metabolizing enzymes. The findings revealed that TBDMS-cytidine exhibited competitive inhibition against certain polymerases, suggesting its potential as a therapeutic agent in conditions where viral replication needs to be controlled.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
